2-(4-Methyl-2-nitrophenoxy)propanoic acid

Übersicht

Beschreibung

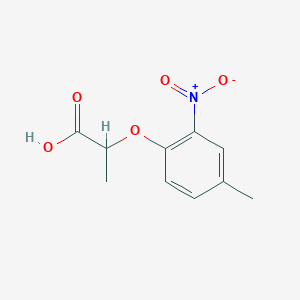

2-(4-Methyl-2-nitrophenoxy)propanoic acid is an organic compound with the molecular formula C10H11NO5 It is a derivative of phenoxypropanoic acid, characterized by the presence of a nitro group and a methyl group on the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2-nitrophenoxy)propanoic acid typically involves the reaction of 4-nitrophenol with ethyl 2-bromo-2-methylpropionate, followed by hydrolysis of the ethyl ester. The reaction conditions include:

Reaction of 4-nitrophenol with ethyl 2-bromo-2-methylpropionate: This step is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone.

Hydrolysis of the ethyl ester: The resulting ester is then hydrolyzed using an aqueous solution of sodium hydroxide to yield this compound.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methyl-2-nitrophenoxy)propanoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) for halogenation.

Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid as a catalyst.

Major Products Formed

Reduction: 2-(4-Methyl-2-aminophenoxy)propanoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Esterification: Methyl or ethyl esters of this compound.

Wissenschaftliche Forschungsanwendungen

Research has indicated that 2-(4-Methyl-2-nitrophenoxy)propanoic acid exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values are comparable to established antibiotics, indicating its potential as a therapeutic agent.

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |

| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus |

- Neuroprotective Effects : Preliminary studies suggest that this compound may inhibit enzymes involved in the kynurenine pathway, which is significant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This inhibition could lead to therapeutic benefits by reducing oxidative stress and improving neuronal survival rates.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. This inhibition can alter metabolic processes, potentially leading to applications in treating metabolic disorders.

Chemical Reagent

In organic chemistry, this compound serves as a reagent for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and reductions.

Study on Antimicrobial Properties

A study evaluated the antimicrobial efficacy of several derivatives of propanoic acid, including this compound. The findings indicated promising activity against multiple pathogens, suggesting potential therapeutic applications in treating infections.

Neuroprotective Effects

Another research effort explored the neuroprotective properties of related compounds in models of neurodegeneration. Results showed that these compounds could reduce oxidative stress markers and improve neuronal survival rates.

Metabolic Pathway Modulation

Investigations into the metabolic effects revealed that this compound might influence lipid metabolism pathways, offering potential benefits in addressing metabolic disorders such as dyslipidemia.

Wirkmechanismus

The mechanism of action of 2-(4-Methyl-2-nitrophenoxy)propanoic acid involves its interaction with specific molecular targets. For instance, its derivatives with anti-inflammatory properties may inhibit the production of pro-inflammatory cytokines by interfering with signaling pathways in macrophage cells. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methyl-2-(4-nitrophenoxy)propanoic acid: Similar structure but with different substitution patterns on the aromatic ring.

2-(4-Nitrophenyl)propanoic acid: Lacks the methyl group present in 2-(4-Methyl-2-nitrophenoxy)propanoic acid.

Uniqueness

Biologische Aktivität

2-(4-Methyl-2-nitrophenoxy)propanoic acid is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is . It features a nitro group attached to a phenoxy moiety, which is further linked to a propanoic acid structure. This unique combination of functional groups allows the compound to engage in various biochemical interactions.

Antidyslipidemic Activity

Research indicates that this compound exhibits antidyslipidemic properties. In studies, it has shown potential in modulating lipid profiles by influencing cholesterol and triglyceride metabolism. This activity is particularly relevant for conditions such as hyperlipidemia and metabolic syndrome .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This mechanism involves interference with signaling pathways in macrophage cells, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity. The presence of the nitro group can enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Redox Reactions : The nitro group can undergo reduction, forming reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects.

- Enzyme Inhibition : The carboxylic acid group may facilitate binding to enzymes or receptors, influencing their activity and stability.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Methyl-2-(4-nitrophenoxy)propanoic acid | Contains a nitro group; antidyslipidemic | Anti-inflammatory, antimicrobial |

| 2-(4-Nitrophenyl)propanoic acid | Lacks methyl substitution; simpler structure | Limited biological activity reported |

| 2-(4-Methylphenoxy)propanoic acid | Similar structure but without nitro functionality | Different chemical reactivity |

The structural variations among these compounds significantly influence their biological activities and potential therapeutic applications.

Case Studies and Research Findings

- Antidyslipidemic Study : In a controlled study involving animal models, this compound was administered to assess its effect on lipid profiles. Results indicated a significant reduction in total cholesterol and triglyceride levels compared to control groups.

- Anti-inflammatory Research : A study examined the compound's impact on macrophage cells exposed to inflammatory stimuli. The findings revealed a marked decrease in pro-inflammatory cytokine production, supporting its potential as an anti-inflammatory agent .

- Antimicrobial Testing : Preliminary antimicrobial assays showed that derivatives of the compound exhibited varying degrees of activity against common pathogens such as E. coli and S. aureus, highlighting its therapeutic potential in infectious diseases .

Eigenschaften

IUPAC Name |

2-(4-methyl-2-nitrophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-6-3-4-9(8(5-6)11(14)15)16-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOCFVIACPYANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397390 | |

| Record name | 2-(4-methyl-2-nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514801-24-2 | |

| Record name | 2-(4-methyl-2-nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.